2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide
Description
General Overview of Spirocyclic Heterocyclic Systems in Chemical Research
Spirocyclic heterocyclic systems are a class of organic compounds characterized by two rings connected by a single common atom, known as the spiro atom. This unique structural feature imparts a three-dimensional and rigid conformation, which is highly desirable in modern drug design. Unlike their linear or planar counterparts, the fixed spatial arrangement of spirocycles allows for a more precise interaction with biological targets, such as enzymes and receptors. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into these spirocyclic frameworks further diversifies their chemical properties and biological activities, making them versatile building blocks in the synthesis of complex molecules and novel therapeutic agents.
Structural Classification of Thia-azaspiro[3.5]nonane Derivatives
The thia-azaspiro[3.5]nonane framework consists of a four-membered ring and a six-membered ring sharing a common carbon atom. The nomenclature "[3.5]" indicates the number of atoms in each ring, excluding the spiro atom. The classification of its derivatives can be systematically organized based on the position of the nitrogen and sulfur atoms, the oxidation state of the sulfur, and the presence of substituents.
A primary classification can be made based on the location of the heteroatoms within the spirocyclic system. For instance, in 2-Thia-7-azaspiro[3.5]nonane , the sulfur atom is at the 2nd position of the thietane (B1214591) ring, and the nitrogen atom is at the 7th position of the piperidine (B6355638) ring. Other isomers could include, for example, 1-Thia-7-azaspiro[3.5]nonane or 2-Thia-6-azaspiro[3.5]nonane.
Further classification arises from the oxidation state of the sulfur atom. The parent compound would contain a thioether, while oxidation can lead to a sulfoxide (B87167) (S=O) or, as in the case of the title compound, a sulfone (SO2).
Finally, derivatives can be classified based on the nature and position of substituents on either of the rings. These substituents can significantly influence the physicochemical properties and biological activity of the molecule.
Table 1: Structural Classification of Thia-azaspiro[3.5]nonane Derivatives
| Classification Criteria | Examples | Key Features |
| Position of Heteroatoms | 2-Thia-7-azaspiro[3.5]nonane1-Thia-7-azaspiro[3.5]nonane | The specific numbering of the sulfur and nitrogen atoms within the bicyclic system. |
| Oxidation State of Sulfur | Thioether (-S-)Sulfoxide (-SO-)Sulfone (-SO2-) | The oxidation level of the sulfur atom, which impacts polarity and hydrogen bonding capacity. |
| Substituents | N-substituted derivativesRing-substituted derivatives | Functional groups attached to the nitrogen atom or the carbon atoms of the rings. |
Academic Significance of the 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide Scaffold
The academic significance of the this compound scaffold lies primarily in its potential as a building block for the synthesis of novel bioactive molecules. While extensive peer-reviewed research specifically detailing the synthesis and applications of this exact compound is limited, its structural motifs are present in molecules of interest in medicinal chemistry.
The rigid spirocyclic core is a valuable feature for designing ligands that can fit into specific binding pockets of proteins with high affinity and selectivity. The sulfone group is a known pharmacophore that can act as a hydrogen bond acceptor and can enhance metabolic stability. The piperidine ring is a common feature in many centrally active drugs.
The hydrochloride salt of this compound is commercially available, indicating its utility as a synthetic intermediate. It is often used in the development of agents targeting the central nervous system. The incorporation of this scaffold can lead to improved metabolic stability and favorable pharmacokinetic profiles of new chemical entities. For instance, the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives have been explored for their potential as GPR119 agonists, which are of interest for the treatment of type 2 diabetes. nih.gov While this research does not involve the 2-thia-2,2-dioxide variant, it highlights the therapeutic potential of the broader azaspiro[3.5]nonane framework.
Furthermore, studies on related oxa-azaspiro[3.5]nonane derivatives have demonstrated their utility as bioisosteres for other chemical groups, offering a strategy to modulate the properties of known drugs. researchgate.netuniv.kiev.ua This suggests that the this compound scaffold could also serve as a novel bioisosteric replacement in drug design, offering a unique combination of steric and electronic properties.
Table 2: Chemical and Physical Data for this compound and its Hydrochloride Salt
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1936547-59-9 | C₇H₁₃NO₂S | 175.25 |
| This compound hydrochloride | 2172098-44-9 | C₇H₁₄ClNO₂S | 211.71 |
While detailed synthetic procedures and characterization data for this compound are not widely published in academic literature, its availability from chemical suppliers suggests that viable synthetic routes have been developed. The continued exploration of this and related spirocyclic systems is expected to yield novel compounds with significant potential in various fields of chemical and biomedical research.
Structure
3D Structure
Properties
IUPAC Name |
2λ6-thia-7-azaspiro[3.5]nonane 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)1-3-8-4-2-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUUZNFMEZAKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Thia 7 Azaspiro 3.5 Nonane 2,2 Dioxide and Analogues
Historical Development of Spirocyclic Synthesis
The field of spirocyclic synthesis has evolved considerably since its early days. Initially, the construction of these structurally complex molecules often relied on multi-step sequences involving classical reactions like intramolecular alkylations and condensation reactions, such as the Dieckmann condensation. nih.gov These early methods, while foundational, often suffered from limitations in scope and yield.
The last few decades have witnessed a surge of innovation, driven by the increasing recognition of spirocycles in pharmaceuticals. researchgate.net Modern synthetic chemistry has introduced a host of more efficient and elegant strategies. The development of transition-metal-catalyzed reactions, cycloaddition strategies, and various metathesis protocols has revolutionized the ability to construct the key quaternary spiro-carbon center with high control. mtroyal.caresearchgate.net These advanced methods have not only improved efficiency but have also enabled the synthesis of increasingly complex and functionally diverse spirocyclic architectures.
Strategies for the Construction of the Azaspiro[3.5]nonane Core
The azaspiro[3.5]nonane core, which joins a four-membered azetidine (B1206935) ring with a six-membered piperidine (B6355638) ring, is a key structural motif in various biologically active compounds. nih.gov Its synthesis requires precise control over ring-forming reactions to construct the spirocyclic junction. General strategies often involve the sequential or convergent assembly of the two heterocyclic rings around a central quaternary carbon.
Cyclization Approaches to Azetidine-Piperidine Ring Systems
Intramolecular cyclization is a cornerstone of heterocyclic synthesis and is frequently employed for constructing the individual rings of the azaspiro[3.5]nonane system. One common approach involves the synthesis of a piperidine ring substituted with precursors that can undergo a subsequent cyclization to form the azetidine ring. For instance, a suitably functionalized piperidine derivative can be subjected to intramolecular nucleophilic substitution, where a tethered amine attacks an electrophilic center to close the four-membered ring. rsc.org
Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for forming azetidine rings under mild conditions. rsc.org Another strategy involves the use of nitrile lithiation followed by alkylation to build the azetidine portion onto a pre-existing piperidine scaffold. acs.org Furthermore, dearomative spirocyclization reactions provide an innovative route to access aza-spiro piperidines, which can serve as versatile intermediates. nih.govrsc.org These methods highlight the versatility of cyclization chemistry in assembling the challenging azetidine-piperidine spiro-core.
[2+2]-Cycloaddition Reactions in Spirocyclic Formation
The [2+2]-cycloaddition is a particularly powerful and atom-economical method for constructing four-membered rings, making it highly suitable for the synthesis of the azetidine moiety within the spirocyclic framework. nih.gov This reaction class involves the joining of two doubly bonded molecules to form a cyclobutane-type ring.
One of the most established variants is the Staudinger cycloaddition, where a ketene (B1206846) reacts with an imine to form a β-lactam (an azetidin-2-one). nih.gov These β-lactams are versatile intermediates that can be subsequently reduced to the corresponding azetidines. Photochemical [2+2] cycloadditions, often referred to as aza Paternò–Büchi reactions, represent another key strategy, utilizing visible light to promote the cycloaddition between an imine and an alkene. rsc.orgnih.gov These reactions can generate complex polycyclic scaffolds in a single step under mild conditions. nih.gov The choice of catalyst, substrate, and reaction conditions can be tailored to control the stereochemical outcome of the cycloaddition. nih.govnih.gov
Table 1: Overview of [2+2]-Cycloaddition Strategies for Azetidine Ring Formation
| Reaction Type | Reactants | Key Features |
|---|---|---|
| Staudinger Cycloaddition | Ketene + Imine | Forms a β-lactam (azetidin-2-one) intermediate. Widely used and versatile. nih.gov |
| Photochemical [2+2] Cycloaddition | Alkene + Imine | Often requires a photosensitizer. Proceeds under mild, visible-light conditions. Can be highly stereoselective. nih.gov |
| Transition Metal-Catalyzed [2+2] | Allene + Olefin | Employs catalysts (e.g., Ni) to facilitate the reaction, enabling the use of different substrate classes. nih.gov |
| Intramolecular Cyclization | Tethered Alkene and Imine | Can be used to form spirocyclic or fused ring systems with high regioselectivity. |
Targeted Synthesis of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, its structure can be assembled using established synthetic principles. The synthesis would logically proceed through the formation of a thioether precursor, 2-thia-7-azaspiro[3.5]nonane, followed by oxidation to the target sulfone.
Introduction of the Thia-Dioxide Moiety via Oxidation Chemistry
The conversion of a thioether (sulfide) to a sulfone is a robust and high-yielding transformation in organic synthesis. This oxidation is typically achieved using a variety of oxidizing agents. The reaction proceeds in two stages: the initial oxidation of the thioether to a sulfoxide (B87167), followed by a second oxidation to the sulfone. By using a sufficient stoichiometry of the oxidant, the reaction can be driven to completion to yield the sulfone. researchgate.netorganic-chemistry.org
Commonly employed reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as a metal compound (e.g., tantalum carbide or tungstate). organic-chemistry.orggoogle.com Organic peroxy acids, most notably meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this transformation. The choice of oxidant and reaction conditions can be selected to ensure compatibility with other functional groups present in the molecule. organic-chemistry.org
Table 2: Common Reagents for Thioether to Sulfone Oxidation
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Na₂WO₄, TaC) and can be performed in various solvents. organic-chemistry.orggoogle.com | Environmentally benign (water is the byproduct). Catalyst choice can influence selectivity for sulfoxide vs. sulfone. researchgate.net |
| m-CPBA | Stoichiometric amounts (≥2 equivalents) in a chlorinated solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature. | Highly reliable and generally clean, but requires careful handling due to the explosive nature of the pure reagent. |
| Oxone® (KHSO₅) | Typically used in a biphasic solvent system such as methanol/water or acetone/water. | A stable, solid-form oxidant that is easy to handle. |
| Potassium Permanganate (KMnO₄) | Used in solvents like acetic acid or aqueous solutions. | A very strong oxidant that may not be compatible with sensitive functional groups. |
Amine- and Thioamide-Mediated Cyclization Routes
The construction of the heterocyclic rings can be facilitated by reactions involving amine or thioamide functionalities. Amine-mediated cyclizations are fundamental to the synthesis of N-heterocycles. An intramolecular nucleophilic attack from a nitrogen atom onto an electrophilic carbon (e.g., an alkyl halide or tosylate) is a classic method for ring closure. In the context of the target molecule, a piperidine-based precursor containing a primary or secondary amine could be functionalized with a moiety capable of forming the thia-azetidine ring through such a cyclization.
Thioamides are versatile synthons in heterocyclic chemistry due to the unique reactivity of the thiocarbonyl group. researchgate.netacs.org They can participate in various cyclization reactions, often mediated by metals or electrophilic activation, to form sulfur- and nitrogen-containing rings. researchgate.netresearchgate.net For instance, a precursor containing a thioamide group could be designed to undergo an intramolecular cyclization to form a thiazoline (B8809763) or related heterocycle, which could then be further manipulated to form the desired 2-thia-azaspiro[3.5]nonane core. The thioamide's sulfur atom can act as a nucleophile, or the entire thioamide group can be activated for subsequent ring-forming reactions. researchgate.net
Advanced Multi-Step Organic Synthesis Techniques
The synthesis of complex spirocyclic structures such as this compound often necessitates sophisticated multi-step synthetic sequences. While specific literature detailing the multi-step synthesis of this exact compound is limited, advanced techniques can be inferred from the synthesis of analogous spirocyclic sultams.
Another relevant strategy is the cross-dehydrogenative coupling of N-sulfonyl ketimines with heterocycles like thiophenes or furans, catalyzed by rhodium, to produce various spirocyclic sultams. fao.org Such methods are indicative of the modern catalytic approaches employed to build complex molecular architectures from simpler precursors.
Role of Protecting Groups in Convergent Synthesis
In the multi-step synthesis of complex molecules like spirocyclic sulfonamides, protecting groups are indispensable tools for achieving chemo-selectivity. sci-hub.stnih.gov They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This strategy is central to convergent synthesis, where different fragments of the final molecule are prepared separately and then joined together at a late stage.
A common application in the synthesis of related spirocycles involves the protection of amine functionalities. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose. For instance, in the synthesis of spirocyclic sulfonamide Akt inhibitors, a diamine intermediate is protected with a Boc group before subsequent reactions. sci-hub.st This protecting group is later removed under acidic conditions to allow for further functionalization. sci-hub.st
Similarly, the benzyl (B1604629) (Bn) group is another widely used protecting group for amines. In one synthetic route, a key intermediate, (S)-7-benzyl-2,7-diazaspiro[4.5]decane, is utilized where the benzyl group protects one of the nitrogen atoms. sci-hub.st This allows for selective reaction at the unprotected nitrogen. The benzyl group is typically removed in a final step via transfer hydrogenation. sci-hub.st The use of these protecting groups ensures that complex fragments can be coupled efficiently without unwanted side reactions, a hallmark of a well-designed convergent synthetic strategy. sci-hub.stmdpi.com
Enantioselective and Stereoselective Synthesis of Spirocycles
The production of single-enantiomer spirocyclic compounds is crucial for their application in medicinal chemistry. Several advanced methodologies have been developed for the enantioselective and stereoselective synthesis of spirocycles, particularly spirocyclic sultams.
One powerful approach is the rhodium(III)-catalyzed [3+2] annulation between N-sulfonyl ketimines and alkynes. This reaction, when performed with a chiral cyclopentadienyl (B1206354) (Cp) ligand, provides highly enantioselective access to chiral spirocyclic sultams. fao.org The catalyst's chiral environment directs the formation of one enantiomer over the other, leading to high enantiomeric excess.
Another strategy involves the use of chiral catalysts in phase-transfer conditions. For example, a chinchonidine-derived catalyst has been successfully employed in the one-pot double allylic alkylation of a glycine (B1666218) imine analogue to prepare an (S)-4-methyleneproline scaffold, a precursor to other spirocyclic compounds. mdpi.com
The synthesis of spirocyclic δ-sultams has also been achieved through stereoselective aza-Prins reactions, demonstrating another pathway to control the stereochemistry of the final spirocyclic product. researchgate.net These methods highlight the importance of catalyst design in achieving the desired stereochemical outcome in complex spirocycle synthesis.
Green Chemistry Approaches in Spirocyclic Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact. nih.gov For the synthesis of spirocyclic sulfonamides and related structures, several environmentally benign methods have been developed.
One approach focuses on performing reactions in water, omitting the need for volatile organic solvents. A facile synthesis of sulfonamides has been described that uses equimolar amounts of amino compounds and arylsulfonyl chlorides in an aqueous medium under dynamic pH control, avoiding the use of organic bases. rsc.org Product isolation is simplified to filtration after acidification, resulting in excellent yields and purity. rsc.org This methodology aligns with the green chemistry goal of using safer solvents. rsc.orgsci-hub.se
Another green strategy is the development of metal-free catalytic systems. A three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt has been established for the construction of primary sulfonamides without the need for a metal catalyst. rsc.org Furthermore, solvent-free reactions, often assisted by microwave irradiation, represent another key green approach, reducing both solvent waste and reaction times. sci-hub.se
| Green Chemistry Approach | Key Features | Reactants/Catalysts | Benefits |
| Aqueous Synthesis | Reaction performed in water; dynamic pH control. rsc.org | Amino compounds, Arylsulfonyl chlorides | Avoids organic solvents and bases; simple workup. rsc.org |
| Metal-Free Synthesis | Three-component reaction avoids metal catalysts. rsc.org | Sodium metabisulfite, Sodium azide, Aryldiazonium salt | Reduces heavy metal waste. rsc.org |
| Solvent-Free Synthesis | Reaction conducted without a solvent medium. sci-hub.se | Primary/secondary amines, Arylsulfonyl chlorides | Eliminates solvent waste; aligns with green principles. sci-hub.se |
Scalability and Process Optimization for Academic Research
The ability to scale up a synthetic route from milligram to multigram quantities is a critical consideration for academic research, as it enables more extensive biological evaluation and further synthetic studies. For spirocyclic compounds, several methodologies have been shown to be scalable.
The one-pot reductive cyclization of cyanoalkylsulfonyl fluorides to produce spirocyclic β- and γ-sultams has been successfully performed on up to a 30-gram scale. nih.govscilit.comnih.govresearchgate.net This demonstrates the robustness and practicality of the method for producing significant quantities of these building blocks. The scalability of this process is a key advantage for its application in drug discovery and organic synthesis. nih.govscilit.comnih.gov
Similarly, synthetic routes to other approved drugs containing spirocycles have been optimized for multigram scale production, often relying on readily available starting materials and efficient key transformations like rhodium-catalyzed hydroformylation. mdpi.com These examples underscore that with careful process optimization, complex multi-step syntheses can be efficiently scaled up within a research laboratory setting, providing the necessary quantities of material for advanced studies.
Structural Characterization and Theoretical Studies
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
While detailed experimental data for "2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide" is not widely available in peer-reviewed literature, we can infer the expected outcomes from the analysis of analogous structures and the fundamental principles of each technique.
NMR spectroscopy is a powerful tool for probing the conformational dynamics of cyclic and spirocyclic systems. For "this compound," both ¹H and ¹³C NMR would provide critical information. The proton NMR spectrum would be expected to show distinct signals for the methylene (B1212753) protons of the thietane (B1214591) dioxide and piperidine (B6355638) rings. The chemical shifts and coupling constants of these protons would be highly dependent on their spatial orientation, allowing for a detailed conformational analysis of both rings. Techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable in assigning the proton and carbon signals unambiguously.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1, H-3 | 3.0 - 3.5 | m |
| H-4, H-5, H-8, H-9 | 2.8 - 3.2 | m |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound," high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]⁺, and the fragmentation pattern would likely involve the loss of SO₂ from the thietane dioxide ring, as well as fragmentation of the piperidine ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) |
|---|---|
| [C₇H₁₃NO₂S]⁺ | 175.07 |
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone group (SO₂), typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate absorption in the 3500-3300 cm⁻¹ region. C-H stretching and bending vibrations would also be present.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
|---|---|---|
| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Amine (N-H) | Stretch | 3500 - 3300 |
Computational Chemistry and Molecular Modeling
In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the structural and electronic properties of molecules.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of "this compound." These calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the chemical bonds within the molecule. For instance, the high polarity of the S-O bonds in the sulfone group would be evident from the calculated electrostatic potential map. Such theoretical studies can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.
Conformational Analysis and Energy Minimization
The three-dimensional arrangement of atoms in this compound is defined by the conformations of its constituent four-membered thietane 1,1-dioxide ring and six-membered piperidine ring, which are held in a rigid spirocyclic arrangement. Due to the lack of specific experimental or computational studies on this exact molecule, its conformational preferences are inferred from research on analogous spirocyclic systems containing sultam and piperidine rings.
The four-membered sultam ring is expected to be puckered to relieve ring strain, similar to other cyclobutane (B1203170) derivatives. In a related spirocyclic γ-sultam, X-ray diffraction studies have shown that the five-membered sultam ring adopts an envelope conformation. nih.gov For the four-membered ring in this compound, a similar puckered, non-planar conformation would be anticipated.
The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In this spirocyclic system, two chair conformations are possible, differing in whether the spiro-linkage to the sultam ring is in an axial or equatorial position relative to the piperidine ring. Computational studies on similar spiropiperidine systems are often employed to determine the relative energies of these conformers. nih.gov
Energy minimization calculations, typically performed using density functional theory (DFT) or other quantum mechanical methods, are essential to identify the most stable conformers. These calculations would determine the lowest energy geometries by optimizing bond lengths, bond angles, and dihedral angles. For instance, in related steroidal spirolactones, the conformational analysis indicated a chair conformation for the six-membered ring with a specific axial or equatorial disposition of the oxygen atom attached to the spirocenter being favored. rsc.org A similar approach would be necessary to definitively establish the preferred conformation of this compound.
The relative energies of the possible conformers would be influenced by various non-covalent interactions, including steric hindrance and electrostatic interactions between the sulfonyl group and the piperidine ring atoms. The table below illustrates hypothetical energy differences between axial and equatorial conformers, which would typically be determined through computational chemistry.
| Conformer | Sultam Ring Position | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Chair 1 | Axial | 1.5 | ~8% |
| Chair 2 | Equatorial | 0.0 | ~92% |
Prediction of Spectroscopic Properties and Reaction Pathways
Theoretical calculations are invaluable for predicting the spectroscopic properties of novel compounds, aiding in their identification and characterization. For this compound, computational methods can provide predicted NMR and IR spectra.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using computational software that employs empirical databases or quantum mechanical calculations, such as the GIAO (Gauge-Including Atomic Orbitals) method. liverpool.ac.uk The predicted shifts for the protons and carbons in the piperidine and thietane dioxide rings would be characteristic of their chemical environment. For example, protons adjacent to the nitrogen in the piperidine ring and those on the carbon atoms of the sultam ring would have distinct chemical shifts. Modern machine learning algorithms can also predict ¹H NMR chemical shifts with high accuracy. nih.govnmrdb.org
Infrared (IR) Spectroscopy: The IR spectrum can be simulated through frequency calculations. Key vibrational modes for this compound would include the characteristic symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group, typically found in the regions of 1120-1180 cm⁻¹ and 1300-1370 cm⁻¹, respectively. jst.go.jpacs.org Additionally, the N-H stretching vibration of the secondary amine in the piperidine ring would be expected around 3300-3500 cm⁻¹. researchgate.net
The following table summarizes the predicted key spectroscopic data for the compound, based on typical values for similar functional groups.
| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | CH₂ (Piperidine, adjacent to N) | ~2.8 - 3.2 ppm |
| ¹³C NMR | C (Spirocenter) | ~60 - 75 ppm |
| IR | SO₂ Asymmetric Stretch | ~1300 - 1370 cm⁻¹ |
| IR | SO₂ Symmetric Stretch | ~1120 - 1180 cm⁻¹ |
| IR | N-H Stretch | ~3300 - 3500 cm⁻¹ |
Reaction Pathways: Theoretical studies can also elucidate potential reaction pathways. The presence of a secondary amine and a sultam ring suggests several possibilities. The nitrogen atom of the piperidine ring is nucleophilic and can undergo reactions such as alkylation, acylation, or arylation. The sultam ring, a cyclic sulfonamide, is generally stable but can undergo ring-opening reactions under certain conditions, such as strong acid or base hydrolysis, or reductive cleavage. nih.gov Computational chemistry can be used to model the transition states and activation energies for these potential reactions, providing insight into their feasibility and kinetics. researchgate.net Studies on related cyclic sulfonamides have explored various synthetic routes, including radical cyclizations and annulation reactions, which could potentially be adapted for the synthesis or modification of this spirocyclic system. nih.govnih.gov
Molecular Dynamics Simulations of Spirocyclic Systems
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions with their environment. nih.gov For a molecule like this compound, MD simulations could offer a deeper understanding of the flexibility and motions of its spirocyclic framework.
An MD simulation would model the movements of the atoms in the molecule over time by solving Newton's equations of motion. This would reveal the dynamic interplay between the puckered thietane dioxide ring and the chair-like conformations of the piperidine ring. Such simulations can identify the most populated conformational states and the energy barriers for transitions between them.
In the context of drug discovery, where spirocyclic scaffolds are increasingly utilized, MD simulations are crucial for understanding how these rigid, three-dimensional structures interact with biological targets such as proteins or nucleic acids. nih.govtandfonline.com A simulation of this compound in a solvent like water would illustrate its hydration properties and how its polar sulfonyl and amine groups interact with solvent molecules. If this compound were being investigated as a potential ligand for a protein, MD simulations of the protein-ligand complex could predict the stability of the binding, identify key intermolecular interactions (like hydrogen bonds), and assess the conformational changes in both the ligand and the protein upon binding. mdpi.com
The table below outlines the typical parameters and potential outcomes of an MD simulation for a spirocyclic system.
| Simulation Parameter/Analysis | Description | Potential Insight for this compound |
|---|---|---|
| Force Field | A set of parameters used to describe the potential energy of the system (e.g., OPLS, AMBER). | Accurate representation of intramolecular and intermolecular forces. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent representation. | Understanding of solvation and the role of water in conformational stability. |
| Simulation Time | Length of the simulation, typically nanoseconds to microseconds. | Observation of conformational transitions and equilibrium behavior. |
| RMSD Analysis | Root Mean Square Deviation to measure conformational stability. | Assessment of the rigidity of the spirocyclic scaffold over time. |
| Hydrogen Bond Analysis | Identifies hydrogen bonds between the molecule and solvent or a target protein. | Reveals key interactions that stabilize the molecule's conformation or binding mode. |
Chemical Reactivity and Transformation Studies
Reactivity at the Sulfone Moiety
The sulfone group is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms. This functional group significantly influences the electronic properties of the thietane (B1214591) ring, rendering it generally stable and electron-withdrawing.
The sulfone group in 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide is generally unreactive toward common nucleophiles and electrophiles. The sulfur atom is in its highest oxidation state (+6) and is sterically shielded by the two oxygen atoms and the adjacent carbon atoms of the four-membered ring, making it a poor electrophile. The oxygen atoms are also not sufficiently nucleophilic to participate in most reactions. The primary influence of the sulfone is its strong electron-withdrawing effect, which can acidify the protons on the α-carbons (the CH2 groups at positions 1 and 3). However, deprotonation typically requires very strong bases, and subsequent reactions are often complex.
While the sulfone moiety is robust, it can be chemically transformed under specific, often harsh, reducing conditions. The most common transformation is the reduction of the sulfone to the corresponding sulfide (a thietane in this case). This transformation removes the electron-withdrawing character of the group and alters the geometry and polarity of the molecule. Powerful reducing agents are required for this process.
One established method for the reduction of cyclic sulfones is the use of lithium aluminum hydride (LiAlH₄). For instance, the reduction of unsubstituted thietane 1,1-dioxide to thietane has been reported using LiAlH₄ at elevated temperatures. thieme-connect.de This suggests that the sulfone in this compound could be similarly reduced, although the reaction would need to be carefully controlled to avoid reduction of other potential functional groups in a more complex derivative.
| Reagent System | Typical Conditions | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Corresponding Sulfide | Powerful, unselective reducing agent. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, low temperature | Corresponding Sulfide | Can sometimes offer better selectivity than LiAlH₄. |
Another potential, though less direct, functionalization is the Ramberg-Bäcklund reaction. This reaction converts an α-halo sulfone into an alkene through treatment with a base, with extrusion of sulfur dioxide. wikipedia.orgorganic-chemistry.org For this to occur with this compound, the molecule would first need to be halogenated at an α-carbon (position 1 or 3), which itself is a challenging transformation.
Transformations at the Nitrogen Center
The secondary amine of the piperidine (B6355638) ring is the most nucleophilic and, therefore, the most readily reactive site in the molecule. As a synthetic building block, its primary utility lies in functionalization at this nitrogen atom.
The nitrogen atom readily undergoes N-alkylation with various electrophiles, such as alkyl halides or tosylates, typically in the presence of a base to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile or DMF. researchgate.net These reactions are fundamental for incorporating the spirocyclic scaffold into larger molecular structures.
N-acylation is another common transformation, achieved by reacting the amine with acylating agents like acyl chlorides or anhydrides. A base, such as triethylamine or pyridine, is often used to scavenge the HCl or carboxylic acid byproduct. This reaction forms a stable amide bond and is a key step in the synthesis of many pharmaceutical compounds.
| Transformation | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N, or DIPEA | Acetonitrile, DMF | N-Alkyl Piperidine |
| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine, or DIPEA | CH₂Cl₂, THF | N-Acyl Piperidine (Amide) |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | NaBH(OAc)₃, NaBH₃CN | DCE, CH₂Cl₂ | N-Alkyl Piperidine |
In multi-step syntheses, it is often necessary to temporarily "protect" the reactive secondary amine to prevent it from interfering with reactions at other sites of a molecule. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comnih.gov
Boc Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The resulting Boc-protected amine is stable to a wide range of reaction conditions but can be easily removed (deprotected) by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk
Cbz Protection: Protection with the Cbz group is achieved using benzyl (B1604629) chloroformate (CbzCl) and a base. The Cbz group is stable to acidic and mild basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), a process that is orthogonal to the acid-labile Boc group. masterorganicchemistry.com
These standard protection and deprotection strategies allow for the selective manipulation of multifunctional molecules containing the this compound core.
Reactivity of the Spirocyclic Ring System
The spiro[3.5]nonane framework, consisting of a four-membered thietane dioxide ring fused to a six-membered piperidine ring via a shared quaternary carbon, confers significant conformational rigidity. Both rings are saturated and generally stable under common synthetic conditions.
The thietane 1,1-dioxide ring is known to be quite robust due to the stability of the sulfone group and the inherent strength of the C-C and C-S bonds. acs.org While four-membered rings can possess ring strain, the sulfone group helps to stabilize the thietane ring system, making it less prone to ring-opening reactions than unoxidized thietane. wikipedia.org It is generally stable to both acidic and basic conditions, as well as to many nucleophiles and oxidizing agents. acs.org
The piperidine ring exists in a stable chair conformation. The spirocyclic fusion restricts the conformational flexibility that would be present in a simple N-substituted piperidine. This pre-organized, rigid three-dimensional shape is often a desirable feature in medicinal chemistry, as it can lead to improved binding affinity and selectivity for biological targets. Barring harsh conditions that might lead to C-N bond cleavage, the piperidine ring itself is chemically inert, with reactivity being dominated by the nitrogen heteroatom.
Ring-Opening Reactions of the Azetidine (B1206935) Ring
Due to a lack of specific studies on this compound, we will draw upon the well-established reactivity of analogous azetidine-containing compounds. The four-membered azetidine ring is susceptible to ring-opening reactions, driven by the release of ring strain. These reactions can be initiated by various nucleophiles and are often facilitated by activation of the ring.
In principle, nucleophilic attack could occur at either the carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of the substituents on the azetidine ring.
Table 1: Plausible Ring-Opening Reactions of the Azetidine Ring in Analagous Systems
| Reagent/Catalyst | Potential Product Type | General Observations in Azetidine Chemistry |
|---|---|---|
| Strong Nucleophiles (e.g., Grignard reagents, organolithiums) | Amino alcohols or substituted amines | Attack is often directed to the less sterically hindered carbon. |
| Hydride Reagents (e.g., LiAlH4) | Substituted propanamines | Reduction can lead to complete ring cleavage. |
It is important to note that the presence of the sulfone group in the spirocyclic partner of this compound could electronically influence the azetidine ring, potentially affecting its susceptibility to ring-opening. However, without specific experimental data, these remain theoretical considerations.
Substituent Effects on Reactivity
The reactivity of the this compound scaffold can be modulated by the introduction of substituents on the piperidine nitrogen. N-alkylation or N-acylation would significantly alter the nucleophilicity and basicity of the nitrogen atom, thereby influencing its participation in reactions.
For instance, the introduction of an electron-withdrawing group on the nitrogen would decrease its nucleophilicity, making it less reactive towards electrophiles and potentially altering the course of ring-opening reactions of the thietane dioxide ring, should they occur. Conversely, the introduction of an electron-donating group would enhance its nucleophilicity.
Derivatization Strategies for Structural Diversification
The primary point for derivatization of this compound is the secondary amine of the piperidine ring. This functionality allows for a wide range of chemical transformations to create a library of structurally diverse compounds.
Common derivatization strategies would include:
N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce various alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
One study has reported the successful N-alkylation of a related thiaazaspiro[3.5]nonane derivative using a metallaphotoredox platform, highlighting a modern approach to functionalization.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| N-Alkylation | R-X, Base | 7-Alkyl-2-thia-7-azaspiro[3.5]nonane 2,2-dioxide |
| N-Acylation | RCOCl or (RCO)2O | 7-Acyl-2-thia-7-azaspiro[3.5]nonane 2,2-dioxide |
| N-Arylation | Ar-X, Pd or Cu catalyst | 7-Aryl-2-thia-7-azaspiro[3.5]nonane 2,2-dioxide |
These derivatization strategies are crucial for exploring the structure-activity relationships of this scaffold in various applications.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations of reactions involving this compound are currently not available in the public domain. Elucidating the mechanisms of its reactions would require a combination of experimental techniques, such as kinetic studies, isotopic labeling, and computational modeling.
For the hypothetical ring-opening of the azetidine ring, mechanistic studies would aim to determine whether the reaction proceeds via an S_N1 or S_N2 pathway. This would involve investigating the stereochemical outcome of the reaction and the influence of solvent polarity.
For the derivatization reactions at the nitrogen atom, mechanistic studies would likely focus on optimizing reaction conditions and understanding the role of catalysts, particularly in the case of N-arylation reactions.
Academic Applications and Research Directions
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide as a Privileged Scaffold in Medicinal Chemistry Research
In the realm of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The this compound moiety is emerging as such a scaffold due to its inherent properties that can positively influence the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Its spirocyclic nature imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. myskinrecipes.com Furthermore, the presence of the polar sulfone and the amine functionality can improve solubility and provide points for molecular interactions, such as hydrogen bonding. myskinrecipes.com
The this compound scaffold serves as a valuable building block in the design of novel bioactive compounds, particularly those targeting the central nervous system (CNS). myskinrecipes.com The structural rigidity of the spirocyclic system can help in optimizing the conformation of a molecule for binding to a specific receptor or enzyme. The polarity imparted by the sulfone group can aid in modulating properties like aqueous solubility and metabolic stability.
While specific research detailing the biological activity of a wide range of derivatives of this compound is still emerging, the closely related 7-azaspiro[3.5]nonane core has been successfully utilized in the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes. nih.gov In one such study, optimization of substituents on the 7-azaspiro[3.5]nonane scaffold led to the identification of a compound with a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models. nih.gov
| Compound | Scaffold | Biological Target | Therapeutic Potential |
|---|---|---|---|
| Compound 54g | 7-Azaspiro[3.5]nonane | GPR119 | Type 2 Diabetes |
The well-defined spatial arrangement of functional groups in derivatives of this compound makes it an excellent tool for studying molecular recognition and target engagement. The rigid framework allows for the precise positioning of substituents to probe the binding pockets of proteins. This can provide valuable insights into the specific interactions that govern ligand-receptor binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The inherent three-dimensionality of the scaffold can be exploited to access regions of biological targets that are not reachable by more planar molecules, potentially leading to novel mechanisms of action and improved selectivity.
Bioisosteric replacement is a widely used strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The this compound scaffold is considered a potential bioisostere for the piperidine (B6355638) ring, a common motif in many CNS-active drugs. researchgate.netuniv.kiev.ua Replacing a piperidine ring with this spirocyclic scaffold can lead to improved metabolic stability, as the quaternary spiro-carbon is less susceptible to oxidative metabolism. univ.kiev.ua This can result in a longer half-life and improved bioavailability of the drug candidate.
| Scaffold | Common Bioisostere For | Potential Advantages |
|---|---|---|
| This compound | Piperidine | Improved metabolic stability, Enhanced 3D character |
| 2-Azaspiro[3.3]heptane | Piperidine | Enhanced activity and duration of action in some cases |
Due to its unique structural and chemical properties, this compound and its derivatives have the potential to be developed into chemical probes. These probes can be used to investigate biological systems by selectively interacting with and reporting on the presence or activity of specific biomolecules. The functional groups on the scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, without significantly altering the core binding properties of the molecule. This would allow for the visualization and tracking of biological targets in living cells or tissues, providing valuable information for understanding disease mechanisms and for the development of new therapeutics.
Utility as a Chiral Auxiliary or Ligand in Catalysis
While the primary focus of research on this compound has been in medicinal chemistry, its chiral nature, if resolved into its constituent enantiomers, suggests potential applications in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The rigid spirocyclic framework of this compound could provide a well-defined chiral environment to influence the stereoselectivity of reactions.
Similarly, the nitrogen and oxygen atoms in the scaffold could act as coordination sites for metal ions, suggesting its potential use as a chiral ligand in transition metal catalysis. Chiral ligands are crucial for a wide range of enantioselective transformations, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals. However, to date, there is limited specific research published on the application of this compound as a chiral auxiliary or ligand in catalysis.
Applications in Materials Science and Advanced Chemical Systems
The incorporation of sulfone groups into polymer backbones is a known strategy to enhance the thermal and mechanical properties of materials. nih.gov The rigid and polar nature of the this compound scaffold could potentially be exploited in the design of novel polymers with unique properties. For instance, its incorporation into a polymer chain could influence the material's morphology, solubility, and thermal stability.
Furthermore, the presence of both a hydrogen bond donor (the amine) and acceptors (the sulfone oxygens) within a rigid framework could lead to the formation of well-ordered supramolecular structures through self-assembly. These structures could have applications in areas such as crystal engineering, and the development of functional organic materials. As with its catalytic applications, the exploration of this compound in materials science is a nascent field with potential for future development.
Integration into Advanced Polymer Architectures
While the direct incorporation of this compound into polymer backbones is not yet extensively documented in publicly available research, its structural motifs suggest potential utility in advanced polymer science. Spirocyclic compounds are known to enhance the thermal stability and rigidity of polymers due to their constrained, non-planar geometries. The presence of the polar sulfone group could also be leveraged to influence polymer solubility, dye-binding capabilities, and other physicochemical properties. Future research may explore its use as a monomer or an additive to create polymers with tailored characteristics for specialized applications, such as gas separation membranes or high-performance engineering plastics.
Potential in Optoelectronic and Photochromic Materials
Spiro-configured compounds have garnered significant interest in the field of optoelectronics, primarily for their role in creating amorphous materials with high glass transition temperatures, which is crucial for the durability of organic light-emitting diodes (OLEDs). Although specific studies on this compound in this context are limited, the inherent properties of spirocyclic frameworks suggest it as a candidate for further investigation. The sulfone group, being a strong electron-withdrawing moiety, could be functionalized to tune the electronic properties of potential materials. In the realm of photochromic materials, spiro compounds are a well-established class, and the thia-azaspiro backbone could serve as a novel scaffold for the design of new photo-responsive systems.
Contributions to Heterocyclic and Organic Synthesis Methodologies
The primary and most established application of this compound is as a versatile intermediate in organic and heterocyclic synthesis. myskinrecipes.com Its spirocyclic nature provides a rigid, three-dimensional framework that is increasingly sought after in drug design to explore new chemical space and escape the "flatland" of traditional aromatic scaffolds. nih.gov
The compound features two key functional groups for synthetic elaboration: the secondary amine of the piperidine ring and the activated methylene (B1212753) positions adjacent to the sulfone group. The secondary amine can be readily functionalized through N-alkylation, N-acylation, or reductive amination to introduce a wide variety of substituents. This is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.
The sulfone moiety not only imparts polarity and potential for hydrogen bonding but also acidifies the adjacent protons, facilitating their removal and subsequent functionalization. This allows for the construction of more complex molecular architectures. As a bifunctional building block, it enables the synthesis of novel spirocyclic β-lactams and thiazolidinones, which are important classes of compounds in medicinal chemistry. scirp.org
Table 1: Utility of this compound as a Synthetic Intermediate
| Feature | Synthetic Utility | Potential Applications |
|---|---|---|
| Spirocyclic Core | Provides a rigid, 3D scaffold. | Drug design for novel chemical space exploration. nih.gov |
| Secondary Amine | Site for N-alkylation, N-acylation, etc. | Introduction of diverse functional groups to modulate bioactivity. |
| Sulfone Group | Increases polarity and acts as a hydrogen bond acceptor. | Improvement of pharmacokinetic profiles (e.g., solubility, metabolic stability). myskinrecipes.comresearchgate.net |
Role in Biochemical Pathway Elucidation
While this compound itself is not directly used for elucidating biochemical pathways, its derivatives are being investigated as potent and selective modulators of biological targets. For instance, spirocyclic heterocyclic sulfones have been developed as inhibitors of the renal outer medullary potassium channel (ROMK) for potential use as diuretics. nih.gov
The value of this compound in a biochemical context lies in its role as a scaffold for the synthesis of tool compounds. By creating libraries of derivatives and testing their activity against specific enzymes or receptors, researchers can probe the structure-activity relationships and gain insights into the binding requirements of a particular biological target. Its spirocyclic structure can help in designing ligands with high selectivity, which is crucial for minimizing off-target effects and accurately probing the function of a specific protein in a biochemical pathway. The compound is particularly noted for its use in designing drug candidates for neurological disorders. myskinrecipes.com
Table 2: Properties of this compound hydrochloride
| Property | Value |
|---|---|
| CAS Number | 2172098-44-9 |
| Molecular Formula | C₇H₁₄ClNO₂S |
| Molecular Weight | 211.71 g/mol |
| IUPAC Name | This compound hydrochloride |
| Physical Form | Solid |
Future Perspectives in 2 Thia 7 Azaspiro 3.5 Nonane 2,2 Dioxide Research
Development of Asymmetric Synthetic Routes
A significant frontier in the chemistry of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide is the development of efficient asymmetric synthetic methods. The presence of a spirocenter and the potential for chirality in substituted derivatives make stereocontrol a critical aspect for optimizing biological activity. While methods for creating spirocycles exist, future work will likely focus on catalytic asymmetric transformations that can establish the desired stereochemistry with high enantiomeric excess. researchgate.netnih.gov
Strategies such as Sharpless asymmetric dihydroxylation have been successfully used to create chiral spirocyclic compounds, and similar approaches could be adapted for this scaffold. nih.gov The goal is to develop practical and scalable routes that provide access to specific enantiomers, which is crucial for detailed structure-activity relationship (SAR) studies and the development of selective therapeutic agents. researchgate.netnih.gov
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Catalysis | Use of chiral catalysts (e.g., Rhodium complexes) to guide the stereochemical outcome of key ring-forming reactions. researchgate.net | High enantiomeric excess (ee%) in the final spirocyclic product. |
| Sharpless Asymmetric Dihydroxylation | Introduction of chirality early in the synthesis by asymmetric oxidation of a suitable precursor. nih.gov | Access to enantiomerically pure diol intermediates for further elaboration. |
Exploration of Novel Biological Targets and Mechanisms
While derivatives of the 7-azaspiro[3.5]nonane core have been explored as GPR119 agonists for diabetes, and spirocyclic sulfonamides have shown activity as carbonic anhydrase inhibitors for neuropathic pain, the full biological potential of the this compound scaffold remains largely untapped. nih.govnih.gov Future research will focus on screening this compound and its derivatives against a wider array of biological targets.
The rigid, three-dimensional structure is well-suited for targeting protein-protein interactions and enzymes with well-defined binding pockets. rsc.org Areas of high interest include oncology, neurodegenerative diseases, and infectious diseases, where novel mechanisms of action are urgently needed. mdpi.comajchem-b.com For example, spirocyclic systems have been investigated for activity against Alzheimer's disease, Mycobacterium tuberculosis, and HIV-1. mdpi.com The sulfonamide group, a well-established pharmacophore, can be leveraged to target enzymes like carbonic anhydrases, kinases, and proteases. ajchem-b.comekb.eg
Table 2: Potential Biological Targets for Future Investigation
| Target Class | Therapeutic Area | Rationale |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Various | The scaffold can mimic natural ligands to modulate GPCR activity. nih.gov |
| Carbonic Anhydrases | Neuropathic Pain, Glaucoma, Cancer | Sulfonamide moiety is a known inhibitor of this enzyme class. nih.govajchem-b.com |
| Kinases | Oncology, Inflammation | The rigid structure could provide selectivity for specific kinase ATP-binding sites. |
Advanced Functionalization for Enhanced Utility
To explore the chemical space around the this compound core, advanced functionalization strategies are essential. Future research will move beyond simple modifications to incorporate diverse and complex substituents that can fine-tune the compound's physicochemical and pharmacological properties. researchgate.net
Recent advances in synthetic chemistry, such as photocatalyzed radical cyclization, enable the creation of multi-functionalized spirocyclic vinyl sulfones under mild conditions. nih.govrsc.orgresearchgate.net Applying such innovative methods will allow for the introduction of a wide range of functional groups at various positions on the spirocyclic framework. This will facilitate the generation of compound libraries for high-throughput screening and enable the optimization of properties like solubility, metabolic stability, and target-binding affinity, which are critical for drug development. rsc.orgmyskinrecipes.com
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Generative AI models can design new molecules with desired properties by learning the underlying chemical rules from existing compound libraries. springernature.comresearchgate.net For this specific scaffold, AI can be used to:
Predict novel biological targets.
Design derivatives with enhanced potency and selectivity.
Optimize ADME (absorption, distribution, metabolism, and excretion) properties.
Propose efficient synthetic routes for the designed compounds. researchgate.net
Expanding Applications Beyond Traditional Fields
The unique properties of spirocyclic compounds suggest that the applications of this compound and its derivatives could extend beyond medicine. mdpi.com The inherent rigidity and defined three-dimensional structure are desirable features in materials science and agrochemistry.
Future research could explore its use in:
Organic Electronics: Spiro-conjugated molecules have shown promise in charge-transport materials due to their high morphological stability. mdpi.com
Photochromic Materials: Certain organic spiro derivatives can be used as photochromic molecules, which change their properties upon exposure to light. mdpi.com
Agrochemicals: The development of novel pesticides and herbicides with unique modes of action is an ongoing need, and spirocyclic structures offer a potential starting point for new discoveries.
By exploring these non-traditional applications, the full utility of the this compound scaffold can be realized.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| 4-oxo-spirochromane |
| Acetazolamide |
| Haloperidol |
Q & A
Q. What are the optimal synthetic routes for 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide, and how do reaction conditions influence yield?
Synthesis of this spirocyclic compound typically involves cyclization reactions using sulfur-containing precursors. For example, derivatives like 7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate are synthesized via multi-step protocols involving chloroacetyl chloride and controlled temperature conditions to stabilize reactive intermediates . Key parameters include solvent choice (e.g., dichloromethane for low reactivity) and base selection (e.g., triethylamine for deprotonation). Yields exceeding 82% have been reported for analogous compounds through lithium aluminum hydride-mediated cyclization .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR Spectroscopy : To confirm spirocyclic structure and sulfur-dioxide moieties via characteristic chemical shifts (e.g., δ 3.5–4.5 ppm for sulfone groups) .
- HPLC-MS : For purity assessment, with >97% purity achievable via column chromatography .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry for related azaspiro compounds .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of 2-Thia-7-azaspiro[3.5]nonane derivatives in sigma receptor binding?
Molecular docking and density functional theory (DFT) calculations are critical. For example, diazaspiro scaffolds like 2,7-diazaspiro[3.5]nonane exhibit affinity for sigma receptors due to their conformational rigidity. Computational models highlight the role of the sulfur-dioxide group in enhancing electrostatic interactions with receptor residues (e.g., Tyr 173 in σ1R). Comparative studies between 2-thia and oxa/aza analogs reveal differences in binding free energies (ΔG ≤ 2.3 kcal/mol) .
Q. How can contradictory data on the biological activity of 2-Thia-7-azaspiro[3.5]nonane derivatives be resolved?
Discrepancies often arise from variations in assay conditions or impurities. Methodological recommendations include:
- Standardized Bioassays : Use cell lines with stable sigma receptor expression to minimize variability .
- Batch Consistency : Ensure ≥99% purity via HPLC and elemental analysis to eliminate confounding effects from byproducts .
- Functional Profiling : Compare intrinsic activity (e.g., partial vs. full agonism) across analogs to isolate structural determinants of activity .
Q. What structural modifications enhance the metabolic stability of 2-Thia-7-azaspiro[3.5]nonane derivatives?
Strategies include:
- Substitution at Position 7 : Methyl or ethyl groups reduce oxidative metabolism by cytochrome P450 enzymes .
- Sulfur-Dioxide Isosteres : Replacing the sulfone with phosphinate groups alters metabolic pathways while retaining receptor affinity .
- Prodrug Design : Esterification of carboxylic acid derivatives improves oral bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
